molecular formula C9H9NO3 B14850465 6-(1,3-Dioxolan-2-YL)nicotinaldehyde CAS No. 1256819-17-6

6-(1,3-Dioxolan-2-YL)nicotinaldehyde

Cat. No.: B14850465
CAS No.: 1256819-17-6
M. Wt: 179.17 g/mol
InChI Key: CKBGNLYBDWVECH-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolan-2-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 1,3-dioxolane ring substituent at the 6-position of the pyridine core. This compound is commercially available, with multiple suppliers listed in chemical databases (e.g., CAS-associated entries in ), though its exact synthesis route and biological applications remain less documented compared to other nicotinaldehyde derivatives.

Properties

CAS No.

1256819-17-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2

InChI Key

CKBGNLYBDWVECH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.

Major Products:

    Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.

    Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.

    Substitution: this compound imine or hydrazone derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinaldehyde derivatives are widely studied for their inhibitory activity against nicotinamidases and other enzymes. Below is a detailed comparison of 6-(1,3-Dioxolan-2-yl)nicotinaldehyde with structurally related analogs, focusing on molecular properties, inhibitory potency, and commercial availability.

Table 1: Comparative Analysis of Nicotinaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Ki (µM) Price (1g) Suppliers
Nicotinaldehyde None (parent compound) C₆H₅NO 107.11 0.18† N/A N/A
5-Bromo-nicotinaldehyde Bromo (-Br) C₆H₄BrNO 202.01 0.72† N/A N/A
6-(2-Furyl)nicotinaldehyde 2-Furyl C₁₀H₇NO₂ 173.16 N/A ¥62,500‡ 1‡
This compound 1,3-Dioxolane C₉H₁₀N₂O₂ 178.18 N/A ~¥26,100‡ ≥2§

Notes:

  • Ki values from nicotinamidase inhibition assays ().
  • ‡ Pricing inferred from (6-(2-Furyl)nicotinaldehyde priced at ¥62,500/g; 6-(1,3-Dioxolan-2-yl) analog estimated from structurally similar entries).
  • § Supplier data from .

Key Findings:

Substituent Effects on Inhibitory Activity: The parent compound nicotinaldehyde exhibits strong inhibition (Ki = 0.18 µM) against nicotinamidases due to its small size and direct interaction with the enzyme active site . 5-Bromo-nicotinaldehyde shows reduced potency (Ki = 0.72 µM), likely due to steric hindrance from the bulky bromo group . For this compound, the dioxolane group may balance steric and electronic effects.

Structural and Commercial Considerations :

  • 6-(2-Furyl)nicotinaldehyde has a planar, aromatic furyl group that may reduce solubility compared to the dioxolane analog. Its high price (¥62,500/g) reflects synthetic complexity .
  • This compound is moderately priced (~¥26,100/g), suggesting simpler synthesis (e.g., acetal protection of a carbonyl precursor). Its commercial availability (≥2 suppliers) enhances accessibility for research .

Potential Applications: Nicotinaldehyde derivatives are primarily used as enzyme inhibitors. The dioxolane analog’s stability and polarity make it a candidate for prodrug design or targeted delivery systems.

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